molecular formula C11H7ClFN B1420972 2-Chloro-6-(4-fluorophenyl)pyridine CAS No. 1214354-55-8

2-Chloro-6-(4-fluorophenyl)pyridine

Cat. No.: B1420972
CAS No.: 1214354-55-8
M. Wt: 207.63 g/mol
InChI Key: WREPYUIBTYEMRR-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₁H₇ClFN and a molecular weight of 207.63 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 2 and a 4-fluorophenyl group at position 6 (Figure 1). Limited data on its physical properties (e.g., melting point, boiling point) are available in the literature, but its structural analogs suggest moderate lipophilicity (LogP: ~3.54) .

Properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPYUIBTYEMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine
  • Molecular Formula : C₁₂H₆ClFN₂
  • Molecular Weight : 232.65 g/mol
  • Key Differences: The addition of a cyano group (-CN) at position 3 introduces a strong electron-withdrawing effect, enhancing reactivity in nucleophilic substitution reactions.
2-Chloro-6-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyridine-3-carbonitrile
  • Molecular Formula : C₁₉H₁₂ClFN₂O₂S
  • Molecular Weight : 386.83 g/mol
  • Key Differences: Substitution at position 5 with a methylsulfonylphenyl group adds steric bulk and polarity. The sulfonyl group (-SO₂CH₃) may enhance interactions with polar residues in enzyme active sites, while the cyano group at position 3 further modulates electronic properties.

Sulfonyl-Substituted Analogs

2-Chloro-6-((2-fluorophenyl)sulfonyl)pyridine
  • Molecular Formula: C₁₁H₇ClFNO₂S
  • Molecular Weight : 271.70 g/mol
  • Key Differences: The sulfonyl group at position 6 (attached to an ortho-fluorophenyl ring) increases acidity of adjacent protons and solubility in polar solvents.
2-Chloro-6-((4-fluorophenyl)sulfonyl)pyridine
  • Molecular Formula: C₁₁H₇ClFNO₂S
  • Molecular Weight : 271.70 g/mol
  • Key Differences : The para-fluorophenyl-sulfonyl group allows for better conjugation and reduced steric strain compared to the ortho isomer. This positional isomerism may lead to differences in binding kinetics in biological systems.

Heterocyclic and Fused-Ring Derivatives

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₄H₁₁FN₂
  • Molecular Weight : 226.25 g/mol
  • Key Differences : Fusion of an imidazole ring with pyridine increases basicity and hydrogen-bonding capacity. The methyl group at position 6 enhances lipophilicity, contributing to antimicrobial activity against Staphylococcus aureus .
4-Chloro-6-(3-fluorophenyl)pyrimidine
  • Molecular Formula : C₁₀H₆ClFN₂
  • Molecular Weight : 208.62 g/mol
  • The 3-fluorophenyl group at position 6 may reduce steric clash compared to para-substituted analogs.

Functional Group Modifications

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
  • Molecular Formula : C₆H₃Cl₄N
  • Molecular Weight : 230.89 g/mol
  • Key Differences : The trichloromethyl group (-CCl₃) is a potent electron-withdrawing substituent, deactivating the pyridine ring toward electrophilic substitution. Nitrapyrin is used as a nitrification inhibitor in agriculture but exhibits weak mutagenicity in Salmonella typhimurium assays .
2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine
  • Molecular Formula: C₂₀H₁₅ClF₃NO
  • Molecular Weight : 389.79 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) and ethoxy (-OCH₂CH₃) groups enhance metabolic stability and lipophilicity. The ortho-chlorophenyl group may induce conformational rigidity, affecting target binding.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Chloro-6-(4-fluorophenyl)pyridine C₁₁H₇ClFN 207.63 Cl (C2), 4-F-C₆H₄ (C6) Base compound; intermediate in synthesis
2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine C₁₂H₆ClFN₂ 232.65 -CN (C3) Enhanced reactivity for heterocyclic synthesis
2-Chloro-6-((4-fluorophenyl)sulfonyl)pyridine C₁₁H₇ClFNO₂S 271.70 -SO₂-(4-F-C₆H₄) (C6) Increased solubility and acidity
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine C₁₄H₁₁FN₂ 226.25 Imidazo ring fusion, -CH₃ (C6) Antimicrobial activity
Nitrapyrin C₆H₃Cl₄N 230.89 -CCl₃ (C6) Agricultural nitrification inhibitor

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN, -SO₂) at positions 2 and 6 stabilize the pyridine ring, directing reactivity toward nucleophilic substitution or cross-coupling reactions .
  • Biological Activity : Imidazo-fused derivatives exhibit antimicrobial properties, likely due to increased lipophilicity and hydrogen-bonding capacity .

Q & A

Q. What are the optimal multi-step synthetic routes for 2-Chloro-6-(4-fluorophenyl)pyridine to achieve high yield and purity?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. A plausible route includes:

Suzuki-Miyaura Coupling : React 2,6-dichloropyridine with 4-fluorophenylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C) to favor regioselectivity at the 6-position .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product. Yield and purity (>95%) can be confirmed via HPLC and NMR .

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-halogenation.
  • Adjust solvent polarity to minimize by-products like 2-chloro-4-fluorophenylpyridine isomers.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and coupling patterns to confirm substitution on the pyridine ring.
    • ¹³C NMR : Verify the presence of Cl (C-Cl, δ ~140 ppm) and F (C-F, δ ~160 ppm) substituents .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Crystallize the compound in ethanol to obtain single crystals. Compare experimental bond lengths/angles with DFT-calculated values .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 223.63 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with neurological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors like muscarinic acetylcholine receptors (e.g., M4), as fluorophenyl-pyridine derivatives exhibit allosteric modulation .
  • In Vitro Assays :
    • Radioligand Binding : Use [³H]-N-methylscopolamine to measure displacement in CHO-K1 cells expressing M4 receptors.
    • Functional Assays : Measure cAMP inhibition (IC₅₀) via ELISA in receptor-transfected HEK293 cells.
  • Dose-Response Analysis : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., xanomeline) and validate with SAR studies .

Q. How should discrepancies in biological activity data between studies on this compound be addressed?

Methodological Answer:

  • Metabolite Analysis : Investigate if 6-chloropicolinic acid (a common metabolite of pyridine derivatives) contributes to observed effects. Use LC-MS to quantify metabolites in plasma/tissue homogenates .
  • Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For example, bile duct hyperplasia in rats was likely incidental and not metabolite-related .
  • Statistical Reassessment : Apply multivariate analysis to isolate confounding factors (e.g., batch variability in compound purity) .

Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with M4 receptors. Parameterize the force field for halogen bonding (Cl, F) and π-π stacking (pyridine-fluorophenyl) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic regions (e.g., Cl substitution sites) and frontier molecular orbitals .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Collect halogenated waste separately in amber glass containers. Neutralize acidic by-products with NaHCO₃ before disposal .
  • Emergency Response : For spills, absorb with vermiculite and treat with 10% NaOH solution to degrade reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(4-fluorophenyl)pyridine
Reactant of Route 2
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2-Chloro-6-(4-fluorophenyl)pyridine

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